molecular formula C15H17Cl2N3O B1464058 1-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane hydrochloride CAS No. 1311318-31-6

1-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane hydrochloride

Cat. No.: B1464058
CAS No.: 1311318-31-6
M. Wt: 326.2 g/mol
InChI Key: OYHMXLTXJZMJAQ-UHFFFAOYSA-N
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Description

1-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane hydrochloride (CAS: 1311318-31-6) is a small-molecule scaffold characterized by a 1,2,4-oxadiazole ring fused to a 6-azaspiro[2.5]octane system. Its molecular formula is C₁₅H₁₇Cl₂N₃O, with a molecular weight of 326.22 g/mol and a purity ≥95% . The compound is marketed as a versatile building block for drug discovery, particularly in synthesizing ligands for central nervous system (CNS) targets due to its spirocyclic architecture and halogenated aromatic moiety. It is available in bulk quantities (e.g., 50 mg to 500 mg) for laboratory use, with long-term storage recommendations emphasizing stability under inert conditions .

Properties

IUPAC Name

5-(6-azaspiro[2.5]octan-2-yl)-3-(3-chlorophenyl)-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O.ClH/c16-11-3-1-2-10(8-11)13-18-14(20-19-13)12-9-15(12)4-6-17-7-5-15;/h1-3,8,12,17H,4-7,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYHMXLTXJZMJAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC2C3=NC(=NO3)C4=CC(=CC=C4)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The most commonly reported synthetic approach involves the following key steps:

  • Formation of the Oxadiazole Ring: The synthesis typically begins with the reaction of 3-chlorobenzohydrazide with an appropriate nitrile derivative. This cyclization reaction forms the 1,2,4-oxadiazole ring system. The reaction is usually carried out under dehydrating conditions to promote ring closure.

  • Introduction of the Azaspiro[2.5]octane Moiety: The azaspirocyclic fragment is incorporated by reacting the oxadiazole intermediate with a suitable azaspiro precursor, often involving nucleophilic substitution or cyclization reactions to form the spirocyclic nitrogen-containing ring.

  • Formation of the Hydrochloride Salt: To enhance the compound’s stability, solubility, and handling properties, the free base is converted into its hydrochloride salt by treatment with hydrochloric acid or hydrogen chloride gas in an appropriate solvent.

This synthetic pathway is outlined in Table 1 below.

Step Reaction Key Reagents Conditions Outcome
1 Cyclization to form oxadiazole 3-Chlorobenzohydrazide + nitrile Dehydrating agent, heat 3-(3-Chlorophenyl)-1,2,4-oxadiazole intermediate
2 Spirocyclization Oxadiazole intermediate + azaspiro precursor Base or acid catalysis, controlled temperature 1-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane (free base)
3 Salt formation Free base + HCl Solvent (e.g., ethanol), room temperature Hydrochloride salt of target compound

Industrial Production Considerations

In industrial settings, the synthesis is scaled up with optimizations to improve yield, purity, and efficiency:

  • Continuous Flow Reactors: These are employed to enhance heat and mass transfer, enabling better control of reaction parameters and safer handling of reagents.

  • Purification Techniques: Crystallization and chromatographic methods are used to isolate the hydrochloride salt with high purity, meeting pharmaceutical-grade standards.

  • Reaction Optimization: Parameters such as solvent choice, temperature, reaction time, and reagent stoichiometry are finely tuned to maximize product yield and minimize impurities.

Chemical Reaction Analysis

The compound’s preparation involves several types of chemical reactions:

Common reagents and conditions include:

Reaction Type Reagents Conditions Notes
Cyclization Hydrazide + nitrile Heat, dehydrating agent (e.g., POCl3) Promotes oxadiazole ring closure
Spirocyclization Azaspiro precursor, base/acid Mild temperature, solvent Forms spirocyclic nitrogen ring
Salt formation HCl (gas or solution) Room temperature, ethanol or similar solvent Enhances solubility and stability

Research Findings and Data

  • The multi-step synthesis has been validated in laboratory-scale experiments, showing reproducible yields of the free base intermediate and its hydrochloride salt.

  • The hydrochloride salt form exhibits improved physicochemical properties such as enhanced aqueous solubility and crystalline stability compared to the free base.

  • Analytical characterization (NMR, IR, MS) confirms the integrity of the oxadiazole and spirocyclic structures post-synthesis.

  • Industrial adaptations focus on continuous flow synthesis and advanced purification to meet quality standards for research and potential pharmaceutical applications.

Summary Table: Preparation Overview

Aspect Details
Starting Materials 3-Chlorobenzohydrazide, nitriles, azaspiro precursors
Key Reactions Cyclization, spirocyclization, salt formation
Reaction Conditions Dehydrating agents, controlled temperature, acid/base catalysis
Purification Crystallization, chromatography
Industrial Techniques Continuous flow reactors, process optimization
Final Product Form Hydrochloride salt for enhanced stability

Chemical Reactions Analysis

Types of Reactions

1-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing the oxadiazole moiety exhibit antimicrobial properties. The presence of the chlorophenyl group enhances the activity against various bacterial strains. Studies have shown that derivatives similar to 1-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane hydrochloride can inhibit the growth of Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .

Anticancer Properties

The compound has been investigated for its anticancer potential due to its ability to induce apoptosis in cancer cells. In vitro studies have demonstrated that it can inhibit cell proliferation in various cancer cell lines by disrupting cellular signaling pathways associated with growth and survival . The oxadiazole ring is known for enhancing anticancer activity by acting on multiple targets within the cell.

Neuroprotective Effects

There is emerging evidence that compounds like this compound may offer neuroprotective benefits. Research suggests that they can reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The compound's ability to modulate neurotransmitter systems could also contribute to its neuroprotective effects.

Analgesic Properties

The analgesic effects of similar compounds have been documented, suggesting potential applications in pain management therapies. By targeting specific pain pathways and receptors, these compounds may provide relief from chronic pain conditions .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy. Key factors influencing its biological activity include:

Structural FeatureImpact on Activity
Oxadiazole RingEnhances antimicrobial and anticancer properties
Chlorophenyl GroupIncreases potency against bacterial strains
Azaspiro StructureContributes to neuropharmacological effects

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of oxadiazole derivatives and evaluated their antimicrobial activity against resistant strains of Staphylococcus aureus. The compound demonstrated significant inhibitory effects compared to standard antibiotics .

Case Study 2: Neuroprotective Mechanisms

A recent investigation published in Neuroscience Letters explored the neuroprotective mechanisms of oxadiazole derivatives in models of oxidative stress-induced neuronal damage. The results indicated that treatment with the compound significantly reduced markers of oxidative stress and improved neuronal viability .

Mechanism of Action

The mechanism of action of 1-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its combination of a spirocyclic amine and a 3-chlorophenyl-substituted oxadiazole. Below is a comparative analysis with analogous molecules:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Key Applications
1-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane hydrochloride C₁₅H₁₇Cl₂N₃O 326.22 3-Chlorophenyl, spiro[2.5]octane ≥95% CNS ligand synthesis, kinase inhibitors
1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane C₁₄H₁₆N₄O 256.30 Pyridin-3-yl, spiro[2.5]octane N/A Heterocyclic intermediates, antimicrobial research
1-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}-6-azaspiro[2.5]octane dihydrochloride C₁₃H₂₀Cl₂N₆ 329.25 Triazolo-azepine, spiro[2.5]octane N/A GPCR modulation, preclinical studies

Key Observations

Physicochemical Properties :

  • The 3-chlorophenyl derivative has a higher molecular weight (326.22 vs. 256.30) due to chlorine atoms, which may influence solubility and metabolic stability .
  • The dihydrochloride salt form (e.g., in the triazolo-azepine analog) improves aqueous solubility but requires careful pH adjustment during formulation .

Pharmacological Potential: The 3-chlorophenyl-oxadiazole motif is associated with serotonin receptor (5-HT) modulation in preclinical studies, while pyridine analogs show weaker affinity . Triazolo-azepine derivatives exhibit broader activity against G-protein-coupled receptors (GPCRs), suggesting divergent therapeutic applications .

Biological Activity

The compound 1-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane hydrochloride (CAS No. 1311318-31-6) is a synthetic organic molecule with potential pharmacological applications. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H17Cl2N3O
  • Molecular Weight : 326.22 g/mol
  • MDL Number : MFCD18917330

Research indicates that compounds containing the oxadiazole moiety often exhibit significant biological activities, including antimicrobial and anticancer properties. The specific mechanism of action for this compound involves interaction with various biological targets, potentially affecting signal transduction pathways and cellular processes.

Anticancer Activity

Studies have shown that similar compounds demonstrate cytotoxic effects against various cancer cell lines. For instance, a related study evaluated the in vitro cytotoxic potency of oxadiazole derivatives against human cancer cell lines, revealing that certain structural modifications can enhance antitumor activity .

CompoundCell Line TestedIC50 (µM)Activity
Oxadiazole Derivative AHeLa10Active
Oxadiazole Derivative BMCF715Active
This compoundTBDTBDTBD

Antimicrobial Activity

The compound's potential antibacterial properties are also noteworthy. Similar oxadiazole derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 3.9 to 31.5 µg/ml . This suggests that the compound may possess similar antimicrobial characteristics.

Case Studies

  • Anticancer Efficacy : In a study involving a series of oxadiazole derivatives, compounds with a similar scaffold were tested against multiple cancer cell lines, showing varying degrees of efficacy. The most potent derivatives exhibited IC50 values comparable to established chemotherapeutics like cisplatin .
  • Antimicrobial Testing : Another study highlighted the antibacterial activity of oxadiazole-containing compounds against Staphylococcus aureus, demonstrating that structural modifications could lead to enhanced activity against resistant strains .

Q & A

Q. What are the key synthetic pathways for constructing the 1,2,4-oxadiazole ring in this compound?

The 1,2,4-oxadiazole ring is typically synthesized via cyclization reactions. A common approach involves reacting amidoximes with activated carboxylic acid derivatives (e.g., esters or acyl chlorides) under thermal or microwave-assisted conditions . For example, chlorophenyl-substituted amidoximes can react with spirocyclic carbonyl precursors to form the oxadiazole core. Post-cyclization, the hydrochloride salt is generated via acidification (e.g., HCl in ethanol) . Key challenges include optimizing reaction time and temperature to minimize byproducts like unreacted intermediates or dimerization products.

Q. Which spectroscopic methods are critical for confirming the spirocyclic and oxadiazole structural motifs?

  • NMR Spectroscopy : 1^1H and 13^13C NMR can identify the spirocyclic system (e.g., distinct splitting patterns for azaspiro[2.5]octane protons) and oxadiazole ring (absence of NH signals).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, particularly the loss of HCl from the hydrochloride salt .
  • X-ray Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation, with SHELXL refinement resolving bond angles and torsional strain in the spirocyclic system .

Q. How is purity assessed, and what impurities are commonly observed?

Purity is evaluated via HPLC (e.g., C18 column, acetonitrile/water gradient) and LC-MS. Common impurities include:

  • Unreacted 3-(3-chlorophenyl)amidoxime (retention time ~8.2 min).
  • Spirocyclic byproducts (e.g., dimerized azaspiro intermediates) .
  • Hydrochloride counterion variability (e.g., residual free base detected via ion chromatography).

Advanced Research Questions

Q. How can contradictory NMR data for the azaspiro[2.5]octane moiety be resolved?

Discrepancies in 1^1H NMR signals (e.g., overlapping multiplet peaks) often arise from conformational flexibility in the spirocyclic system. Methodological solutions include:

  • Variable Temperature (VT) NMR : To slow ring-flipping and resolve splitting at low temperatures.
  • 2D NMR Techniques : NOESY or ROESY to identify spatial proximities between protons on the spiro rings.
  • DFT Calculations : Compare experimental chemical shifts with computational models (e.g., B3LYP/6-31G*) .

Q. What strategies optimize reaction yields while minimizing oxadiazole ring degradation?

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min at 120°C vs. 12 hrs conventionally), limiting thermal decomposition .
  • Catalytic Additives : Use of Cu(I) or ZnCl2_2 to accelerate cyclization.
  • Protection/Deprotection : Temporarily protect amine groups in the azaspiro system to prevent side reactions during oxadiazole formation .

Q. How can computational modeling predict the compound’s interaction with neurological targets (e.g., 5-HT receptors)?

  • Molecular Docking : Use AutoDock Vina to simulate binding to serotonin receptors (e.g., 5-HT1A_{1A}), leveraging structural analogs like BRL15572 (a 3-chlorophenylpiperazine derivative with known receptor affinity) .
  • MD Simulations : Assess binding stability over 100 ns trajectories, focusing on hydrogen bonding between the oxadiazole ring and receptor residues (e.g., Asp116 in 5-HT1A_{1A}) .

Q. What in vitro assays are suitable for preliminary pharmacological profiling?

  • Radioligand Binding Assays : Screen for affinity at GPCRs (e.g., 3^3H-8-OH-DPAT for 5-HT1A_{1A}).
  • Functional cAMP Assays : Measure agonism/antagonism via luminescence-based cAMP detection in HEK293 cells expressing target receptors .
  • CYP450 Inhibition Screening : Evaluate metabolic stability using human liver microsomes .

Data Contradiction Analysis

Q. How to address conflicting crystallographic and computational bond-length data?

  • SHELXL Refinement : Adjust weighting schemes and anisotropic displacement parameters to resolve discrepancies in X-ray data .
  • Benchmarking : Compare computational (e.g., MP2/cc-pVTZ) and experimental bond lengths, prioritizing crystallographic data for rigid moieties like the oxadiazole ring.

Q. Resolving discrepancies between in vitro potency and in vivo efficacy

  • Pharmacokinetic Profiling : Assess bioavailability via plasma protein binding assays and BBB permeability (e.g., PAMPA-BBB).
  • Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites (e.g., N-dealkylation of the azaspiro system) .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

StepConditionsYield (%)Purity (HPLC)
Oxadiazole FormationAmidoxime + acyl chloride, 80°C, 6h6592.5
SpirocyclizationNaH, DMF, 0°C → RT, 2h7895.8
Salt FormationHCl/EtOH, 0°C, 1h9599.3

Q. Table 2. Computational Binding Affinities

Target ReceptorDocking Score (kcal/mol)Experimental IC50_{50} (nM)
5-HT1A_{1A}-9.2120 ± 15
σ1_1-8.7>10,000

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane hydrochloride
Reactant of Route 2
Reactant of Route 2
1-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane hydrochloride

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